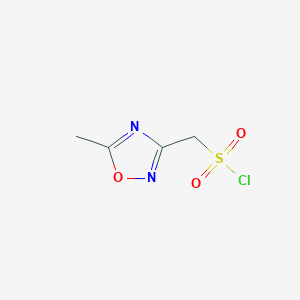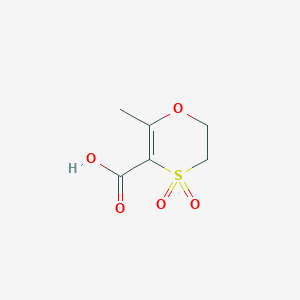
1-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a useful research compound. Its molecular formula is C13H20N2O3S and its molecular weight is 284.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogel Formation and Properties
1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in various acids, demonstrating the impact of anions on gel morphology and rheology. This research is significant for tuning the physical properties of gels, relevant to fields like materials science and bioengineering (Lloyd & Steed, 2011).
Synthesis and Characterization of Derivatives
A study focused on the synthesis and characterization of new hydroxy pyrazolines, derivatives related to the compound . These derivatives were analyzed using IR, 1H NMR, and 13C NMR spectra, contributing to organic chemistry and pharmaceutical research (Parveen, Iqbal & Azam, 2008).
Antidepressant Activity
Phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for antidepressant activity. This highlights the potential pharmaceutical applications of thiophene-based compounds in mental health treatment (Mathew, Suresh & Anbazhagan, 2014).
Acetylcholinesterase Inhibitor Development
Research on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas explored their potential as acetylcholinesterase inhibitors. This is relevant to the development of treatments for conditions like Alzheimer's disease (Vidaluc et al., 1995).
Fluorinated Heterocycles Synthesis
A study demonstrated the synthesis of various fluorinated heterocycles, including pyrimidines and quinolines, from diketones and urea derivatives. These compounds have potential applications in pharmaceuticals and materials science (Sloop, Bumgardner & Loehle, 2002).
Corrosion Inhibition
Pyrazole derivatives were evaluated as corrosion inhibitors for carbon steel in acidic solutions. This research is important for industrial applications, particularly in preventing material degradation (Motawea & Abdelaziz, 2015).
N-Hydroxyamide-Containing Heterocycles Synthesis
The synthesis of N-hydroxyamide-containing heterocycles, such as pyrimidinone and pyrazinone, was explored. These compounds have potential applications in pharmaceuticals and organic chemistry (Ohkanda et al., 1993).
Anticancer Properties
New propene derivatives, including 1-(3',4'-methylenedioxyphenyl)-2-(2''-hydroxy-5-(3'''-hydroxypropyl)-3''-methoxyphenyl)prop-2-en-1-one, were isolated and demonstrated potent cytotoxicity against cancer cell lines. This research is crucial for developing new cancer treatments (Tra et al., 2021).
Properties
IUPAC Name |
1-(3-hydroxy-3-thiophen-3-ylpropyl)-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c16-12(10-4-8-19-9-10)1-5-14-13(17)15-11-2-6-18-7-3-11/h4,8-9,11-12,16H,1-3,5-7H2,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKIRRCNJSYSJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCCC(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-methyl 3-allyl-2-((2-phenoxyacetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2678974.png)
![5-Formyl-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B2678975.png)

![Lithium;2-[(1S)-1-(dimethylamino)ethyl]benzenethiolate](/img/structure/B2678980.png)




![6-ethyl-5-methoxy-1-methyl-3-[2-(4-methylpiperidino)-2-oxoethyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2678985.png)
![4-[3-(4-Cyclobutylidenepiperidin-1-yl)-3-oxopropyl]benzonitrile](/img/structure/B2678986.png)
![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2678987.png)

